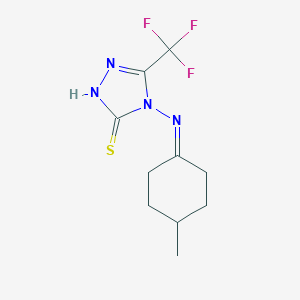
N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide, also known as NPC1161B, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NPC1161B is a small molecule that belongs to the family of acrylamide derivatives and has been shown to exhibit promising anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The exact mechanism of action of N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide is not fully understood. However, it is believed to act by inhibiting the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and monocytes. N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide has been shown to inhibit the growth of tumor cells in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to exhibit potent anti-inflammatory and anti-cancer properties. However, there are also some limitations to using N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide in lab experiments. It can be difficult to obtain large quantities of the compound, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide. One area of interest is the development of novel synthetic routes for the compound that can increase its yield and purity. Another area of interest is the investigation of its potential therapeutic applications in other fields of medicine, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide and to identify its molecular targets.
Méthodes De Synthèse
N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide can be synthesized through a multistep process involving the reaction of 5-nitro-2-methylphenylamine with 4-propoxybenzaldehyde followed by the reaction of the resulting intermediate with acryloyl chloride. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Propriétés
Nom du produit |
N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide |
|---|---|
Formule moléculaire |
C19H20N2O4 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
(E)-N-(2-methyl-5-nitrophenyl)-3-(4-propoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H20N2O4/c1-3-12-25-17-9-5-15(6-10-17)7-11-19(22)20-18-13-16(21(23)24)8-4-14(18)2/h4-11,13H,3,12H2,1-2H3,(H,20,22)/b11-7+ |
Clé InChI |
MMSDVUXVKUXAAE-YRNVUSSQSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
SMILES canonique |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B254995.png)
![ethyl 4-[[2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate](/img/structure/B254999.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B255008.png)
![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B255014.png)

![Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B255017.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255020.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255021.png)
![Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255024.png)
![Ethyl 5-acetyl-2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B255026.png)

![(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one](/img/structure/B255028.png)

